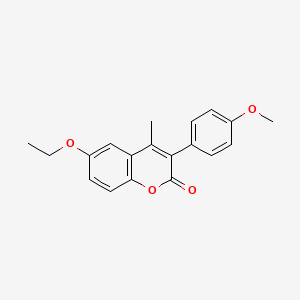

![molecular formula C17H14N2O4 B2964685 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 300388-42-5](/img/structure/B2964685.png)

2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile” is a derivative of polysubstituted 2-amino-4H-pyran-3-carbonitrile . These compounds are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their potential pharmacological properties .

Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . A rapid and environmentally friendly method has been developed for the synthesis of a series of new substituted 2-amino-4H-pyran-3-carbonitriles through a one-pot condensation of malononitrile and -bis(arylidene) cycloalkanones in ethanol by using K2CO3 as a catalyst .Scientific Research Applications

Anticancer Activity

The synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives has been a focal point in drug discovery. These compounds exhibit a wide range of biological activities, including anticancer effects. For instance, 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene demonstrated apoptosis induction in T47D breast cancer cells .

ADMET Properties Assessment

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates is crucial for preclinical and clinical development. Investigating how this compound interacts with biological systems can guide drug developers in assessing its safety and efficacy .

Heterocyclic Frameworks for Drug Design

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives serve as valuable intermediates for subsequent transformations. Their orthogonal functional groups make them ideal candidates for designing novel drug scaffolds. Researchers explore modifications based on this core structure to enhance drug properties .

Multicomponent Reactions (MCRs)

The most useful synthetic method for constructing 2-amino-4H-pyran-3-carbonitriles involves multicomponent reactions (MCRs). These reactions combine aldehydes or isatin with malononitrile, β-ketoesters, and other enolizable C-H-activated acidic compounds. Catalysts play a crucial role in facilitating these transformations .

Chiral 2-Amino-3-Cyano-4H-Chromenes

While 2-amino-4H-pyran-3-carbonitriles have been extensively studied, chiral 2-amino-3-cyano-4H-chromenes remain an exciting area of research. Organocatalyzed synthetic strategies have been explored for constructing these derivatives, emphasizing their importance in synthetic, biological, and medicinal chemistry .

Biological Activities Beyond Cancer

Apart from anticancer effects, 2-amino-4H-pyran-3-carbonitriles may exhibit other biological activities. Natural products containing pyran moieties often display diverse properties, making further exploration essential .

Mechanism of Action

Target of Action

Similar compounds, such as 2-amino-3-cyano-4h-chromenes, have been tested for anticancer activities against t47d breast cancer cells .

Mode of Action

It’s worth noting that similar compounds have been found to induce apoptosis in multiple human cell lines .

Biochemical Pathways

It’s known that similar compounds have a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Similar compounds have been found to induce apoptosis in multiple human cell lines , suggesting that this compound may have similar effects.

Action Environment

It’s known that the synthesis of similar compounds can be influenced by various factors, including the type of catalyst used in the reactions .

properties

IUPAC Name |

2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-9-6-13-15(17(20)22-9)14(12(8-18)16(19)23-13)10-4-3-5-11(7-10)21-2/h3-7,14H,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZLPFAZGPYQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2964604.png)

![18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine](/img/structure/B2964606.png)

![6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine](/img/structure/B2964607.png)

![(2-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2964608.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2964611.png)

![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964612.png)

![2-chloro-3-({[(2-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2964619.png)

![1-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2964622.png)

![2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride](/img/structure/B2964623.png)